5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. Its structure features a benzylpiperazine moiety linked to a 3,4-dimethoxyphenyl group via a methyl bridge, with a methyl substituent at position 2 of the thiazole ring and a hydroxyl group at position 4. The benzylpiperazine group is commonly associated with modulation of neurotransmitter receptors (e.g., serotonin, dopamine), while the dimethoxyphenyl substituent may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-17-26-25-30(27-17)24(31)23(34-25)22(19-9-10-20(32-2)21(15-19)33-3)29-13-11-28(12-14-29)16-18-7-5-4-6-8-18/h4-10,15,22,31H,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKKGOQVGRUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial and anti-proliferative activities. Therefore, it’s plausible that this compound may interact with cellular targets that are crucial for microbial growth or cell proliferation.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A thiazole ring
- A triazole moiety
- A benzylpiperazine substituent
- A dimethoxyphenyl group
This unique combination of structural features is hypothesized to contribute to its biological activity.
Antimicrobial Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess potent antibacterial and antifungal properties. The thiazole and triazole rings are known to enhance the interaction with microbial targets, potentially through inhibition of key enzymes involved in cell wall synthesis or metabolic pathways .
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through various in vitro assays. In particular, studies have demonstrated that similar thiazolo-triazole compounds inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) pathways .
Binding Affinity Studies
Molecular docking studies have suggested that the compound interacts favorably with several biological targets, including:
- Prostaglandin D synthase (PTGR2)
- c-Jun N-terminal kinase (JNK)
These interactions are critical for understanding the compound's mechanism of action and its potential therapeutic applications. For example, the binding affinity measurements indicate a strong interaction with PTGR2, which may play a role in inflammation and cancer progression .
Case Studies
- Anticancer Efficacy : In a study involving human cancer cell lines, the compound displayed IC50 values in the micromolar range, indicating effective cytotoxicity against various cancer types. The results suggest that the compound could be a candidate for further development as an anticancer drug.
- Antimicrobial Activity : Another investigation revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Summary
| Activity Type | Assay Type | Result |
|---|---|---|
| Anticancer | Cell Viability Assay | IC50 ~ 5 µM |
| Antimicrobial | MIC Assay | MIC ~ 10 µg/mL |
| Binding Affinity | Docking Studies | Strong affinity with PTGR2 |
Chemical Reactions Analysis
General Synthetic Routes
The synthesis of thiazolo[3,2-b] triazole derivatives typically involves several key reactions:
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Condensation Reactions : The formation of the thiazolo[3,2-b] triazole structure often begins with the condensation of 1,3-diketones with thioketones or mercaptotriazoles under acidic conditions.
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Bromination and Substitution : The introduction of bromine or other substituents can be achieved using reagents like N-bromosuccinimide (NBS) under various conditions including visible light irradiation to promote regioselectivity.
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Cycloaddition Reactions : The incorporation of piperazine and phenyl groups may involve cycloaddition reactions where nucleophiles attack electrophilic centers on the triazole or thiazole rings.
Key Reactions and Mechanisms
The following table summarizes some significant reactions involving the compound:
Mechanistic Insights
The condensation reaction typically proceeds through the formation of a thioester intermediate followed by cyclization to form the thiazolo[3,2-b] triazole structure. The mechanism can be illustrated as follows:
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Formation of a thioester from the nucleophilic attack of mercaptotriazole on the carbonyl group of the diketone.
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Intramolecular cyclization facilitated by acid catalysis leading to the formation of the triazole ring.
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Dehydration steps that yield the final product with a stable thiazolo-triazole framework.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
- Compound 5f (): Replaces the benzylpiperazine group with a 4-chlorophenylamino substituent. This simplification reduces molecular weight (MW = ~370 g/mol vs. target compound’s ~520 g/mol) and eliminates the piperazine’s basic nitrogen, likely altering solubility and CNS penetration .
- Compound 6a (): Incorporates a sulfonylpiperidine group instead of benzylpiperazine.
Substituent Variations
- Compound: Features a 3-chlorophenylpiperazine and 4-ethoxy-3-methoxyphenyl group. The chloro substituent introduces electron-withdrawing effects, which may enhance metabolic stability compared to the target’s benzyl group. The ethoxy group increases lipophilicity (ClogP ≈ 4.1 vs.
- Compound : Contains a pyrazole ring and a butoxy chain. The extended alkoxy group (butoxy vs. methoxy) could slow oxidative metabolism but increase susceptibility to esterase cleavage .
Pharmacological Profile Comparison
Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
